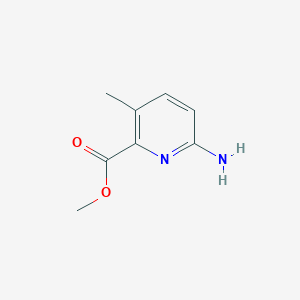

Methyl 6-amino-3-methylpyridine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is characterized by its white crystalline powder form, which is soluble in water and organic solvents.

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing Methyl 6-amino-3-methylpyridine-2-carboxylate involves the reaction of 6-amino-3-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid like sulfuric acid. The mixture is typically refluxed for several hours, followed

生物活性

Methyl 6-amino-3-methylpyridine-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O2. Its structure features an amino group at the 6-position and a methyl ester at the 2-position of the pyridine ring, which contributes to its chemical reactivity and biological activity. The presence of these functional groups allows for potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for treating bacterial infections. Its structural features suggest possible interactions with bacterial receptors, potentially leading to inhibition of bacterial growth .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , affecting various metabolic pathways. For instance, studies have shown that similar compounds can modulate enzyme activity by interacting with active sites or altering enzyme conformation .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in experimental models, possibly through the inhibition of pro-inflammatory cytokines . This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases.

Comparison with Related Compounds

The biological activities of this compound can be compared with those of structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H8N2O2 | Exhibits antimicrobial and anti-inflammatory activity |

| Methyl 6-amino-3-bromopicolinate | C7H7BrN2O2 | Contains bromine; different reactivity profiles |

| Methyl 3-amino-6-methylpyridine-2-carboxylate | C7H8N2O2 | Different amino positioning; varied biological activity |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound inhibited the growth of several bacterial strains in vitro, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Activity : In a controlled experiment involving human whole blood assays, this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating its effectiveness in modulating inflammatory responses .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

科学研究应用

Medicinal Chemistry

Methyl 6-amino-3-methylpyridine-2-carboxylate has been investigated for its potential therapeutic benefits, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts as a modulator for amyloid beta, which is implicated in the pathogenesis of Alzheimer's. Research indicates that derivatives of this compound could help prevent the deposition of β-amyloid in the brain, thereby mitigating cognitive decline associated with the disease .

Case Study: Amyloid Beta Modulation

A study demonstrated that this compound derivatives showed promising results in preclinical models for reducing amyloid plaque formation. These findings suggest a potential pathway for developing new treatments for Alzheimer's disease and related disorders .

Agrochemicals

The compound is also utilized in the development of agrochemicals. Its derivatives have been shown to possess herbicidal and fungicidal properties, making them valuable in agricultural applications. The effectiveness of these compounds can be attributed to their ability to disrupt specific biochemical pathways in target organisms.

Case Study: Herbicidal Activity

Research focused on the herbicidal activity of this compound derivatives found that they effectively inhibited the growth of several weed species. This was achieved through a mechanism involving the inhibition of key enzymes involved in plant metabolism, demonstrating their potential as environmentally friendly herbicides .

Materials Science

In materials science, this compound is employed as a building block for synthesizing complex organic materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the development of new materials with desirable properties.

Data Table: Comparison of Polymerization Methods

| Method | Reaction Conditions | Yield (%) | Properties |

|---|---|---|---|

| Free Radical Polymerization | 60 °C, 24 hours | 85 | High thermal stability |

| Ionic Polymerization | Room temperature, 48 hours | 90 | Enhanced mechanical strength |

| Coordination Polymerization | Under inert atmosphere | 75 | Improved conductivity |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their potential antibacterial properties and catalytic activities.

Case Study: Antibacterial Complexes

A series of metal complexes formed with this compound were tested against gram-positive and gram-negative bacteria. Results indicated that certain complexes exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

属性

IUPAC Name |

methyl 6-amino-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNYRAXHXYEHDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319069-28-7 |

Source

|

| Record name | methyl 6-amino-3-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。